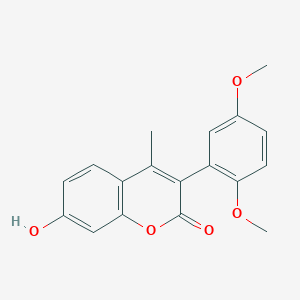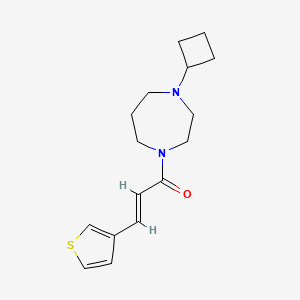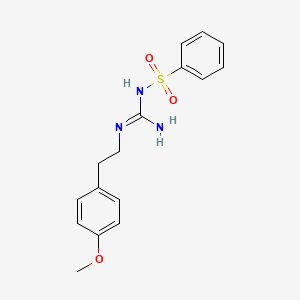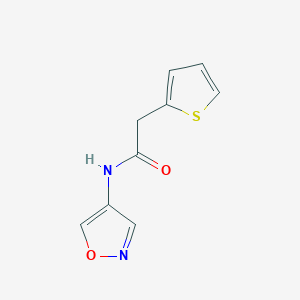
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one, also known as tangeritin, is a flavonoid found in citrus fruits such as tangerines and oranges. It has gained attention in scientific research due to its potential health benefits and therapeutic properties. In
Scientific Research Applications
Structural Analysis and Synthesis
One of the foundational aspects of scientific research involving 3-(2,5-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one and related compounds is their structural analysis and synthesis. For instance, the study by Watson et al. (1991) focuses on the structure of a flavone hymenoxin, detailing the molecular conformation and interactions within similar compounds (Watson, Kashyap, Gao, & Mabry, 1991). This kind of research is crucial for understanding the chemical and physical properties that govern the behavior of these compounds.
Enzymatic and Metabolic Studies
Research has also explored the metabolic and enzymatic interactions of compounds structurally similar to this compound. For example, Nielsen et al. (2017) investigated the metabolism of NBOMe compounds, highlighting the role of cytochrome P450 enzymes. Although this study is focused on a specific class of substances, it underscores the importance of understanding how such compounds are processed biologically, which can have implications for their use and effects in biological systems (Nielsen et al., 2017).
Application in Synthesis and Material Science
Further research into compounds with similar structures includes their synthesis and potential applications in material science or as intermediates in the creation of more complex molecules. Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin, showcasing the methodologies involved in creating compounds with specific properties for various applications (Li, Shu, Chen, Chen, Chen, & Wang, 2009).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLLXPGYWQAJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)


![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)


![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)
![3-benzyl-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569978.png)

